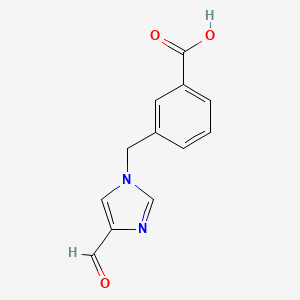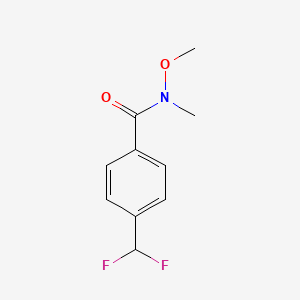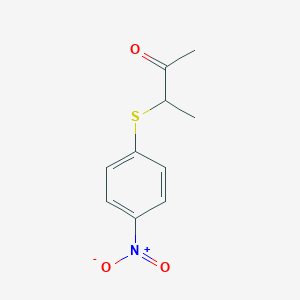
3-((4-Nitrophenyl)thio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Nitrophenyl)thio)butan-2-one is a versatile ketone compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a butanone moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)butan-2-one typically involves the reaction of 4-nitrothiophenol with 3-chlorobutan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chlorobutanone, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-nitrothiophenol, 3-chlorobutan-2-one
Solvent: Typically an aprotic solvent like dimethylformamide (DMF)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Nitrophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Reduction of Nitro Group: 3-((4-Aminophenyl)thio)butan-2-one
Reduction of Carbonyl Group: 3-((4-Nitrophenyl)thio)butan-2-ol
Substitution Reactions: Various substituted nitrophenyl derivatives
Applications De Recherche Scientifique
3-((4-Nitrophenyl)thio)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-Nitrophenyl)thio)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the thioether linkage and carbonyl group can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Aminophenyl)thio)butan-2-one: Similar structure but with an amino group instead of a nitro group.
3-((4-Methylphenyl)thio)butan-2-one: Similar structure but with a methyl group instead of a nitro group.
3-((4-Chlorophenyl)thio)butan-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-((4-Nitrophenyl)thio)butan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in applications where specific binding interactions are needed.
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)8(2)15-10-5-3-9(4-6-10)11(13)14/h3-6,8H,1-2H3 |
Clé InChI |
UXZHGWRCMYTVEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)

![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)


![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
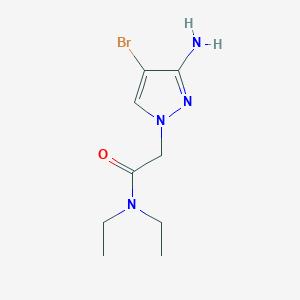
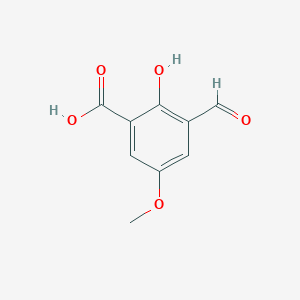
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
